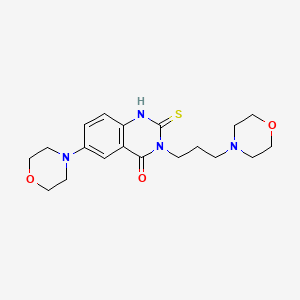

Methyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate, commonly known as MEPC, is a pyrazole derivative that has gained attention in recent years due to its potential applications in scientific research. MEPC is a small molecule that is synthesized through a simple chemical reaction and has shown promising results in various research studies.

Scientific Research Applications

Corrosion Inhibition

Methyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate demonstrates significant inhibitive action against the corrosion of pure iron in acidic media. This efficiency is observed through various techniques, including weight loss and electrochemical methods, indicating the compound's potential as an efficient corrosion inhibitor. The inhibition efficiency increases with the concentration, suggesting its adsorption on the iron surface follows the Langmuir adsorption isotherm model (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Anticonvulsant Activity

The synthesis and study of compounds related to Methyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate have led to the development of new 3-aminopyrroles with considerable anticonvulsant activity. This activity, evaluated through various test models, highlights the potential of these compounds in treating seizures without notable neurotoxicity, positioning them as promising candidates for further exploration in anticonvulsant drug development (Unverferth et al., 1998).

Synthesis of Heterocyclic Compounds

Research into Methyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate and similar compounds has contributed to the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes. These compounds exhibit significant solvatochromic behavior and tautomeric structures in various solvents, suggesting their utility in dye and pigment industries. The acid and base effects on these dyes' visible absorption maxima further illustrate their potential in applications requiring color-changing materials (Karcı & Karcı, 2012).

Corrosion Inhibition Performance

Further studies have shown that pyranopyrazole derivatives, including compounds structurally related to Methyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate, serve as potent corrosion inhibitors for mild steel in HCl solutions. These findings, obtained through gravimetric, electrochemical, and theoretical studies, reinforce the compound's role in corrosion protection, providing insights into the molecular mechanisms underlying its effectiveness (Yadav, Gope, Kumari, & Yadav, 2016).

properties

IUPAC Name |

methyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-3-21-13(18)9-4-6-10(7-5-9)16-8-11(17)12(15-16)14(19)20-2/h4-8,17H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSHZWRJBAEGFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,6-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2698506.png)

![[4-(2-Nitroethenyl)phenyl]boronic acid](/img/structure/B2698507.png)

![N-(4-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2698510.png)

![N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2698516.png)

![2-(benzo[d]oxazol-2-ylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2698518.png)

![(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2698520.png)

![2-(4-fluorophenyl)-3-(2-methoxynaphthalen-1-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2698521.png)